

synthesis and discovery of 1,2'-O-dimethylguanosine

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Compound of Interest

Compound Name: **1,2'-O-Dimethylguanosine**

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An In-depth Technical Guide to the Synthesis and Discovery of Methylated Guanosine Derivatives

This technical guide provides a comprehensive overview of the synthesis and discovery of methylated guanosine derivatives, with a primary focus on 1-methylguanosine (m1G), 2'-O-methylguanosine (Gm), and N2,N2-dimethylguanosine (m2,2G). While the specific compound **1,2'-O-dimethylguanosine** was requested, a thorough literature review reveals a scarcity of information regarding its synthesis and discovery. However, the existence of **1,2'-O-dimethylguanosine-5'-monophosphate** (pm1Gm) is noted in the Modomics database, suggesting the potential for the parent nucleoside's existence, likely as a rare, modified RNA constituent.^[1] This guide will equip researchers, scientists, and drug development professionals with detailed methodologies and data for the synthesis and understanding of key methylated guanosine analogs.

1-Methylguanosine (m1G)

Discovery and Biological Significance:

1-Methylguanosine is a modified nucleoside first identified in transfer RNA (tRNA).^[2] It is typically found at position 37 in the anticodon loop of tRNAs that read codons starting with cytosine, where it plays a critical role in maintaining translational fidelity by preventing frameshift errors.^[2] The positive charge on the purine ring of m1G is crucial for its function.^[2] Elevated levels of m1G in urine have been investigated as a potential biomarker for certain types of cancer.^{[2][3][4]} The biosynthesis of m1G is catalyzed by tRNA methyltransferases,

such as TrmD in bacteria and its homolog Trm5 in archaea and eukaryotes, using S-adenosyl methionine (SAM) as the methyl donor.[\[2\]](#)

Synthesis:

The chemical synthesis of 1-methylguanosine can be challenging due to the potential for methylation at other positions. A common strategy involves the direct methylation of guanosine under controlled conditions or the synthesis from precursors where other reactive sites are protected.

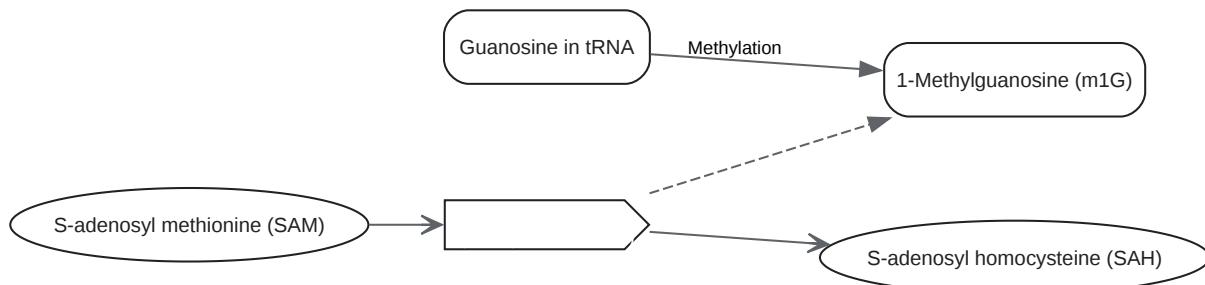
Experimental Protocol: Synthesis of 1-Methylguanosine

A detailed protocol for the specific synthesis of 1-methylguanosine was not readily available in the searched literature. However, general methods for nucleoside methylation can be adapted. For instance, a support protocol for the synthesis of 7-methylguanosine involves the use of purine nucleoside phosphorylase for base exchange, which could potentially be adapted for the synthesis of other methylated guanosines.[\[5\]](#)

Quantitative Data:

Parameter	Value	Reference
Molecular Formula	C11H15N5O5	[6]
Molecular Weight	297.27 g/mol	[6]
XLogP3	-1.7	[6]

Logical Relationship Diagram: Biosynthesis of m1G



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Caption: Biosynthesis of 1-methylguanosine (m1G) from guanosine in tRNA.

2'-O-Methylguanosine (Gm)

Discovery and Biological Significance:

2'-O-Methylguanosine is a common post-transcriptional modification found in various types of RNA, including tRNA, ribosomal RNA (rRNA), and messenger RNA (mRNA). The methylation occurs at the 2'-hydroxyl group of the ribose sugar. This modification is known to increase the metabolic stability of RNA against nuclease degradation, enhance binding affinity to complementary RNA strands, and modulate immune responses, making it a valuable modification for therapeutic oligonucleotides like antisense oligonucleotides and siRNAs.^[7] 2'-O-methylated oligonucleotides can be used as probes in RNA hybridization due to the high thermal stability of the resulting duplexes.^[8] Short 2'-O-methylated RNA fragments have been found to act as antagonists for Toll-like receptors 7 and 8 (TLR7/8).^[9]

Synthesis:

Several synthetic routes for 2'-O-methylguanosine have been developed. One efficient method involves the chemoselective 2'-O-methylation of guanosine without the need for protection of the guanine base by using a specific 3',5'-O-protecting group.^[10] Another approach utilizes the enzymatic conversion of 2'-O-methyl-2-aminoadenosine to 2'-O-methylguanosine using adenosine deaminase.^[11]

Experimental Protocol: Chemoselective Synthesis of 2'-O-Methylguanosine

This protocol is based on the work of Chow et al. (2003), which employs a silyl protecting group for the 3' and 5' hydroxyls.^[10]

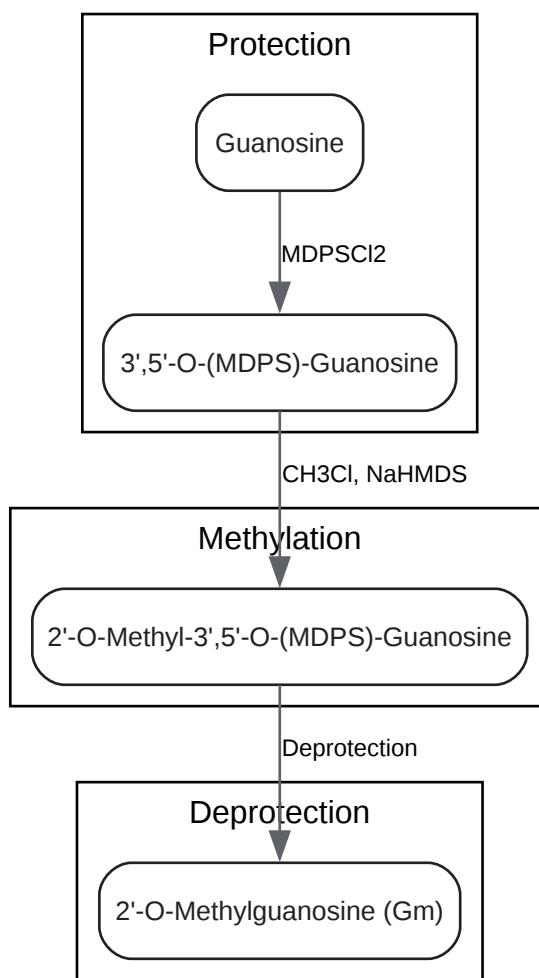
- 3',5'-O-Protection: Guanosine is reacted with methylene-bis-(diisopropylsilyl chloride) (MDPSCI₂) to protect the 3' and 5' hydroxyl groups.
- 2'-O-Methylation: The 2'-hydroxyl group of the protected guanosine is then methylated using a weak electrophile such as methyl chloride (CH₃Cl) in the presence of a mild base like sodium bis(trimethylsilyl)amide (NaHMDS).^[10]

- Deprotection: The silyl protecting group is removed to yield 2'-O-methylguanosine.

Quantitative Data:

Parameter	Value	Conditions/Notes	Reference
Yield of 2'-O-methylguanosine	High	Achieved without protection of the guanine base.	[10]
Yield of 2'-O-methylguanosine	98%	From 2'-O-methyl 2-aminoadenosine via enzymatic conversion.	[11]
Thermal Stability (T _m) of 2'-O-methylated RNA	Increased by 1.3°C per modification	Compared to unmodified RNA.	[7]
Purity (Post-synthesis, HPLC)	>95%	For 2'-O-methylated RNA oligonucleotides.	[7]

Experimental Workflow Diagram: Synthesis of 2'-O-Methylguanosine



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Caption: Workflow for the chemoselective synthesis of 2'-O-methylguanosine.

N2,N2-Dimethylguanosine (m2,2G)

Discovery and Biological Significance:

N2,N2-Dimethylguanosine is a post-transcriptional modification found in tRNA and rRNA.^[12] It is a hypermodified nucleoside where two methyl groups are attached to the exocyclic amine of guanine. This modification is crucial for tRNA structural stability and function.^[13] The enzymes responsible for the formation of m2,2G are Trm1 in yeast and its human homolog TRMT1, which use S-adenosylmethionine (SAM) as the methyl donor.^[13] N2,N2-dimethylguanosine can hinder reverse transcriptase-mediated cDNA synthesis, which has implications for RNA sequencing methodologies.^[14]

Synthesis:

The synthesis of N2,N2-dimethylguanosine can be achieved through a multi-step chemical process starting from guanosine. A key step often involves the introduction of a leaving group at the 2-position of a protected guanosine derivative, followed by nucleophilic substitution with dimethylamine.

Experimental Protocol: Synthesis of N2,N2-Dimethylguanosine Derivatives

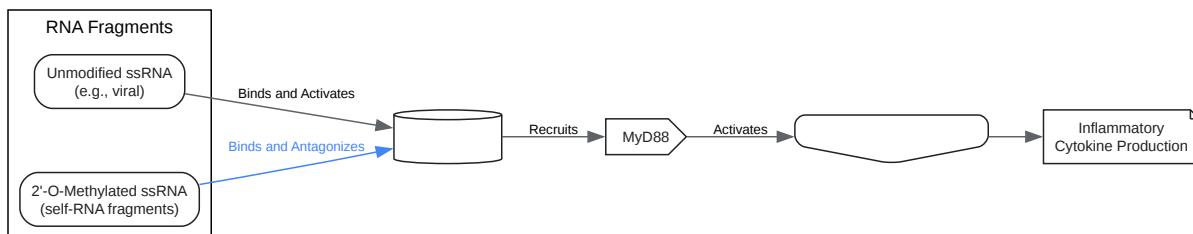
A general method for preparing N2-substituted guanosine derivatives involves the following key steps, adapted from a procedure for N2-substituted mononucleotide cap analogues:[12]

- Protection: Guanosine is first protected at the hydroxyl groups of the ribose sugar, for example, by acetylation.
- Fluorination: The protected guanosine is converted to a 2-fluoro derivative. Anhydrous conditions using t-butyl nitrite and HF in pyridine can be used to achieve this in good yield. [12]
- Nucleophilic Substitution: The 2-fluoro group is then displaced by dimethylamine in an SNAr reaction.
- Deprotection: Finally, the protecting groups are removed to yield N2,N2-dimethylguanosine.

Quantitative Data:

Parameter	Value	Reference
Molecular Formula	C12H17N5O5	[15]
Molecular Weight	311.3 g/mol	[15]
Melting Point	235 - 236 °C	[16]

Signaling Pathway Diagram: Role of Gm in Innate Immunity



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Caption: 2'-O-methylguanosine (Gm) in self-RNA fragments can antagonize TLR7/8 signaling.

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